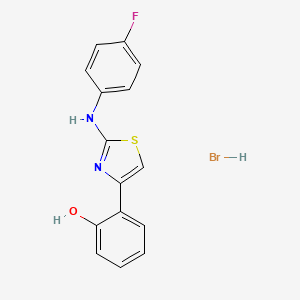

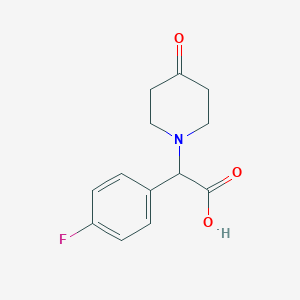

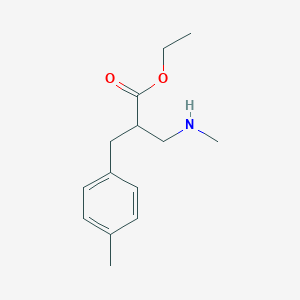

N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine

Übersicht

Beschreibung

Usually, the description of a compound includes its IUPAC name, common names, and its role or use in industry or research.

Synthesis Analysis

This involves the study of how the compound is synthesized, including the reactants, conditions, catalysts, and the mechanism of the reaction.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity/basicity, reactivity, stability, etc.).Wissenschaftliche Forschungsanwendungen

Synthesis of Benzylamino Coumarin Derivative

A novel coumarin derivative, 4-[(4-methoxybenzyl) amino]-3-nitro-2H-chromen-2-one, was synthesized from the reaction of 4-chloro-3-nitrocoumarin and (4-methoxyphenyl)methanamine. The synthesis was carried out in ethyl acetate with triethylamine, yielding a product that was characterized using various NMR techniques, indicating detailed structural analysis and spatial orientation of the arylamino substituent and coumarin core (Dekić et al., 2020).

Chemical Properties and Analysis

Analytical Characterization of NBOMe Derivatives

NBOMe derivatives, recognized as designer hallucinogenic drugs, have been characterized analytically. These compounds, including N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine, are known for their agonistic properties at 5-HT2A receptors, affecting cognitive and behavioral processes. Analysis of these derivatives, particularly focusing on differentiating isomers, was achieved through chromatography-mass spectrometry methods, highlighting the complex nature and potential pharmacological aspects of these compounds (Kupriyanova et al., 2020).

Medicinal and Bioactive Research

Anticonvulsant Potential of Schiff Bases

Research into novel schiff bases of 3-aminomethyl pyridine has unveiled potential anticonvulsant agents. These compounds, synthesized through condensation reactions and characterized by various spectroscopic techniques, have demonstrated significant seizure protection in various models. This investigation reveals the therapeutic potential and the complex chemical nature of these compounds in medicinal research (Pandey & Srivastava, 2011).

Bioactive Phenethylamines and Tryptamines

N-Benzylphenethylamines, based on the 'NBOMe' template, have gained prominence in medicinal research and as recreational substances. This study focused on characterizing a collection of these compounds, including N-(2-methoxybenzyl)phenethylamine derivatives, using an array of spectroscopic and chromatographic techniques. The comprehensive data gathered from this research is invaluable for forensic toxicology and potentially for therapeutic applications (Brandt et al., 2015).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods.

Zukünftige Richtungen

This involves predicting or discussing potential future research directions, applications, or improvements related to the compound.

Please consult with a chemistry professional or refer to specific chemistry resources for detailed information.

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-N-[(3-propan-2-yloxyphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-14(2)21-18-6-4-5-16(11-18)13-19-12-15-7-9-17(20-3)10-8-15/h4-11,14,19H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDKNSYALTVJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)CNCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide](/img/structure/B1437243.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride](/img/structure/B1437246.png)

![1-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-ethanone](/img/structure/B1437252.png)